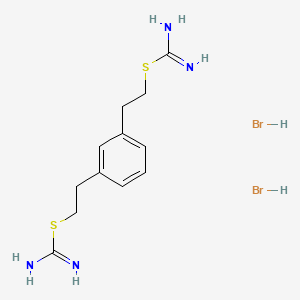

1,3-PBIT dihydrobromide

概要

説明

1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩は、誘導型一酸化窒素合成酵素 (iNOS) の強力な阻害剤です。この化合物は、内皮型一酸化窒素合成酵素 (eNOS) や神経型一酸化窒素合成酵素 (nNOS) に比べて、iNOS の阻害に対して高い選択性と有効性を示すことが知られています。 この化合物の分子式は C12H18N4S2 • 2HBr、分子量は 444.2 です .

2. 製法

合成経路と反応条件

1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩の合成は、1,3-フェニレンジアミンとエチレンイソチオシアネートを制御された条件下で反応させることから始まります。この反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、トリエチルアミンなどの塩基を加えて反応を促進することで行われます。 生成物は、再結晶またはカラムクロマトグラフィーによって精製されます .

工業生産法

工業的な環境では、1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩の製造は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、より高い収率と純度を得るために最適化されており、多くの場合、連続フロー反応器や自動精製システムが使用されます。 最終生成物は通常、結晶性固体として得られ、安定性を維持するために低温で保存されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide involves the reaction of 1,3-phenylenediamine with ethylene isothiocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid and stored at low temperatures to maintain stability .

化学反応の分析

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

1,3-PBIT dihydrobromide selectively inhibits iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms:

| Enzyme | Ki Value | Selectivity (vs. iNOS) | Reference |

|---|---|---|---|

| iNOS | 47 nM | — | |

| eNOS | 9 μM | 190-fold | |

| nNOS | 0.25 μM | 5.3-fold |

-

Mechanism : Competitive inhibition via binding to the substrate pocket of iNOS, disrupting L-arginine conversion to NO .

-

Cellular Activity : In DLD-1 cells, 1,3-PBIT inhibits iNOS with an IC₅₀ of 150 μM, limited by poor membrane permeability .

In Vivo Pharmacological Reactions

In endotoxemic rats, this compound (10 mg/kg, intraperitoneal) demonstrates the following effects :

-

Renal Protection : Blunts endotoxin-induced lipid peroxidation (malondialdehyde levels reduced by 45%) and preserves antioxidant capacity .

Stability and Handling

-

Storage : Stable at -20°C for 1 month or -80°C for 6 months in anhydrous form .

-

Decomposition : No specific data reported, but exposure to strong oxidants or extreme pH should be avoided .

This compound’s utility in research stems from its specificity for iNOS and reproducible activity in both enzymatic and animal models. Its synthesis and biochemical profiles are well-documented, though further studies on its metabolic pathways and degradation products are warranted.

科学的研究の応用

Chemical Properties and Mechanism of Action

1,3-PBIT (1,3-bis(2-hydroxyethyl)-2-methyl-4-phenyl-1H-imidazolium dihydrobromide) operates primarily as an iNOS inhibitor. Its inhibitory potency is characterized by a Ki value of 47 nM for iNOS, while it exhibits significantly higher Ki values for endothelial (eNOS) and neuronal nitric oxide synthase (nNOS), at 9 μM and 0.25 μM respectively . This specificity makes it a valuable tool for studying nitric oxide pathways in various biological systems.

Neuroprotection

One of the significant applications of 1,3-PBIT dihydrobromide is in neuroprotection. Research indicates that it can mitigate oxidative stress-induced neuronal damage. A study demonstrated that treatment with 1,3-PBIT reduced lipid peroxidation levels in rat brain tissues exposed to sodium nitroprusside, suggesting its role in protecting neurons from nitric oxide-mediated toxicity .

| Study | Model | Outcome |

|---|---|---|

| Lipid Peroxidation Study | Adult Rat Brain | Decreased TBARS levels with 1,3-PBIT treatment |

Inflammatory Response Modulation

1,3-PBIT also shows promise in modulating inflammatory responses. By inhibiting iNOS, it reduces the production of nitric oxide during inflammatory processes. This application is particularly relevant in conditions such as sepsis or chronic inflammatory diseases where excessive nitric oxide contributes to tissue damage .

Toxicological Studies

The compound has been evaluated for its protective effects against various toxic agents. For instance, studies have shown that 1,3-PBIT can prevent the decrease in products of lipid peroxidation caused by endotoxins, indicating its potential as a therapeutic agent against systemic inflammation .

| Toxic Agent | Effect | Mechanism |

|---|---|---|

| Endotoxin | Prevents decrease in lipid peroxidation products | iNOS inhibition |

Case Study: Neuroprotective Effects in Rats

In a controlled experiment involving adult rats subjected to oxidative stress through sodium nitroprusside administration, treatment with 1,3-PBIT resulted in significantly lower levels of neurotoxic markers compared to untreated controls. This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.

Research Findings on Inflammation

A series of experiments assessing the impact of 1,3-PBIT on inflammatory markers demonstrated a reduction in cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1,3-PBIT may serve as an effective anti-inflammatory agent by targeting the iNOS pathway.

作用機序

1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩は、誘導型一酸化窒素合成酵素を選択的に阻害することによって効果を発揮します。この化合物は、iNOS の活性部位に結合し、L-アルギニンから一酸化窒素への変換を阻害します。 この阻害は、さまざまな生理学的および病理学的プロセスに関与している一酸化窒素の産生を減少させます .

6. 類似の化合物との比較

類似の化合物

S-エチルイソチオ尿素: 一酸化窒素合成酵素のもう1つの強力な阻害剤ですが、iNOS、eNOS、およびnNOSに対する選択性プロファイルが異なります

アミノグアニジン: iNOSに対する阻害効果が知られていますが、1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩に比べて選択性が低いです

L-NAME (Nω-ニトロ-L-アルギニンメチルエステル): すべての一酸化窒素合成酵素アイソフォームの非選択的阻害剤です

独自性

1,3-フェニレンビス(1,2-エタンジイル)ビスイソチオ尿素二臭化水素酸塩は、内皮型および神経型一酸化窒素合成酵素よりも誘導型一酸化窒素合成酵素に対して高い選択性を示す点で独特です。 この選択性は、他の窒素酸化物合成酵素アイソフォームに影響を与えることなく、iNOSの特異的阻害に焦点を当てた研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

S-Ethylisothiourea: Another potent inhibitor of nitric oxide synthase, but with different selectivity profiles for iNOS, eNOS, and nNOS

Aminoguanidine: Known for its inhibitory effects on iNOS, but less selective compared to 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide

L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms

Uniqueness

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is unique due to its high selectivity for inducible nitric oxide synthase over endothelial and neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS without affecting other nitric oxide synthase isoforms .

生物活性

1,3-PBIT dihydrobromide (S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) is a synthetic compound recognized primarily for its potent inhibitory effects on inducible nitric oxide synthase (iNOS). This compound exhibits significant selectivity towards iNOS compared to other isoforms of nitric oxide synthase (NOS), making it a valuable tool in pharmacological research and potential therapeutic applications.

- Chemical Formula : C₁₂H₂₀Br₂N₄S₂

- Molecular Weight : 394.25 g/mol

- CAS Number : 2514-30-9

This compound selectively inhibits iNOS, which is crucial in the regulation of nitric oxide (NO) production. NO is involved in various physiological processes, including:

- Blood pressure regulation

- Platelet aggregation

- Immune response

The compound has been shown to inhibit purified human iNOS with a Ki value of approximately 47 nM, indicating a high affinity for this enzyme. In contrast, the Ki values for endothelial NOS (eNOS) and neuronal NOS (nNOS) are significantly higher at 9 µM and 0.25 µM respectively, demonstrating a 190-fold selectivity for iNOS over eNOS .

Inhibition Studies

1,3-PBIT has been extensively studied for its inhibitory effects on NOS isoforms:

| Isoform | Ki Value (nM) |

|---|---|

| iNOS | 47 |

| eNOS | 9000 |

| nNOS | 250 |

These values indicate that 1,3-PBIT is a highly selective inhibitor of iNOS, potentially useful in conditions characterized by excessive NO production.

Case Studies and Experimental Evidence

-

Endotoxin-Induced Hypotension :

- In studies involving conscious male Sprague-Dawley rats, administration of 1,3-PBIT (10 mg/kg) post-endotoxin injection effectively inhibited the decrease in mean arterial pressure (MAP) associated with endotoxemia. This effect was attributed to the reduction of NO production and restoration of renal CYP 4A activity .

- Cell Culture Studies :

- Impact on Renal Function :

Potential Therapeutic Applications

Given its selective inhibition of iNOS, this compound has potential therapeutic implications in various conditions where excessive NO production is detrimental:

- Cardiovascular Diseases : By modulating NO levels, it may help manage conditions like septic shock or hypertension.

- Neurodegenerative Disorders : Its role in reducing neuroinflammation through NO modulation could be beneficial in diseases such as Alzheimer's or Parkinson's.

特性

IUPAC Name |

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGFTJSDASEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。